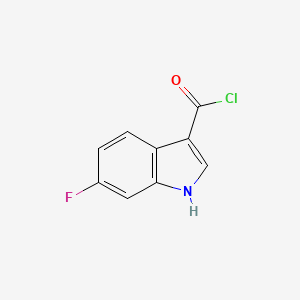

6-Fluoro-1H-indole-3-carbonyl chloride

Description

6-Fluoro-1H-indole-3-carbonyl chloride is a halogenated indole derivative characterized by a fluorine substituent at the 6-position and a reactive carbonyl chloride group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its synthesis typically involves the Vilsmeier-Haack reaction, where 6-fluoroindole undergoes formylation followed by chlorination using reagents like POCl₃ or SOCl₂ to yield the carbonyl chloride . The fluorine substituent enhances electron-withdrawing effects, influencing both reactivity and stability compared to non-halogenated analogs.

Properties

IUPAC Name |

6-fluoro-1H-indole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-9(13)7-4-12-8-3-5(11)1-2-6(7)8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPWRDQPZJEESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indole-3-carbonyl chloride typically involves the halogenation of indole derivatives. One common method is the nitration of indoline, followed by reduction and subsequent halogenation to introduce the fluoro group . The carbonyl chloride moiety can be introduced through the reaction of the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under anhydrous conditions .

Industrial Production Methods

Industrial production of 6-Fluoro-1H-indole-3-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: The carbonyl chloride moiety can react with amines to form amides or with alcohols to form esters.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Condensation Reactions: Reagents such as amines and alcohols are used, often in the presence of a base or catalyst.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Amides and Esters: Formed through condensation reactions with amines and alcohols.

Substituted Indoles: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

6-Fluoro-1H-indole-3-carbonyl chloride has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory activities.

Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-indole-3-carbonyl chloride involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The carbonyl chloride moiety can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

6-Fluoro-1H-indole-3-carbonyl Chloride vs. 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Substituent Position and Functional Groups :

- The target compound features a fluorine at position 6 and a carbonyl chloride at position 3, whereas 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) has a chlorine at position 7, a methyl group at position 3, and a carboxylic acid at position 2 .

- Reactivity : The carbonyl chloride group is significantly more electrophilic and reactive toward nucleophiles (e.g., amines, alcohols) compared to the carboxylic acid, which requires activation for coupling reactions.

- Stability : The carboxylic acid derivative is less moisture-sensitive and more stable under ambient conditions, while the carbonyl chloride requires anhydrous handling due to hydrolysis susceptibility .

6-Fluoro-1H-indole-3-carbonyl Chloride vs. Indole-3-carboxaldehyde

- Functional Group Comparison :

- Indole-3-carboxaldehyde (CAS 487-89-8) contains an aldehyde group instead of a carbonyl chloride. The aldehyde is less reactive in nucleophilic acyl substitution but participates in condensation reactions (e.g., formation of Schiff bases) .

- Spectral Data : In ¹³C-NMR, the carbonyl carbon in indole-3-carboxaldehyde resonates at ~193 ppm (aldehyde), whereas the carbonyl chloride in 6-fluoro-1H-indole-3-carbonyl chloride is expected to appear at ~160–170 ppm due to electron-withdrawing effects from fluorine and chlorine .

Physicochemical Properties

| Property | 6-Fluoro-1H-indole-3-carbonyl Chloride | 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid | Indole-3-carboxaldehyde |

|---|---|---|---|

| Molecular Weight | ~183.58 g/mol | ~209.63 g/mol | ~145.15 g/mol |

| Functional Group | Carbonyl chloride | Carboxylic acid | Aldehyde |

| Key Substituents | F (position 6) | Cl (position 7), CH₃ (position 3) | None |

| Reactivity with H₂O | High (hydrolysis to carboxylic acid) | Low | Moderate (slow oxidation) |

| Typical Applications | Drug intermediate, peptide coupling | Metal coordination, polymer synthesis | Schiff base formation |

Research Findings and Challenges

- Spectral Characterization: ¹³C-NMR data for related indole derivatives (e.g., 3-substituted indoles) show C-3 carbonyl shifts between 100–170 ppm, depending on substituent electronegativity . Fluorine’s electron-withdrawing effect in 6-Fluoro-1H-indole-3-carbonyl chloride deshields adjacent carbons, leading to distinct ¹H-NMR splitting patterns compared to non-fluorinated analogs .

- Stability Issues :

- The compound’s sensitivity to hydrolysis necessitates rigorous anhydrous conditions during storage and reactions, unlike its carboxylic acid or aldehyde analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.